MFCD31714239
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Overview
Description
MFCD31714239, also known as 2-(3-Methoxy-benzylsulfanyl)-ethylamine hydrochloride, is a chemical compound with the molecular formula C10H16ClNOS and a molecular weight of 233.76 g/mol . This compound is characterized by the presence of a methoxy group attached to a benzylsulfanyl moiety, which is further linked to an ethylamine group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3-Methoxy-benzylsulfanyl)-ethylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methoxybenzyl chloride with thiourea to form 3-methoxybenzyl isothiocyanate. This intermediate is then reacted with ethylamine to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
For industrial production, the process is scaled up by optimizing reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
2-(3-Methoxy-benzylsulfanyl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methoxy-benzylsulfanyl)-ethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-benzylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Methoxy-benzylsulfanyl)-ethylamine hydrochloride can be compared with other similar compounds, such as:
2-(4-Methoxy-benzylsulfanyl)-ethylamine hydrochloride: Similar structure but with the methoxy group in the para position.
2-(3-Methyl-benzylsulfanyl)-ethylamine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
2-(3-Hydroxy-benzylsulfanyl)-ethylamine hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of 2-(3-Methoxy-benzylsulfanyl)-ethylamine hydrochloride lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS.ClH/c1-12-10-4-2-3-9(7-10)8-13-6-5-11;/h2-4,7H,5-6,8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXYCCWTZVXMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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